Product packaging for 4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-2-({1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)phenol(Cat. No.:CAS No. 2586-96-1)

4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-2-({1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)phenol

Número de catálogo: B1675319
Número CAS: 2586-96-1
Peso molecular: 610.7 g/mol
Clave InChI: XCUCMLUTCAKSOZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Historical Context of Liensinine Discovery and Early Investigations

The isolation of liensinine was first reported in 1962 by Chao et al. from the traditional Chinese medicine "Lien Tze Hsin," which is derived from the seed embryo of the lotus (B1177795) (Nelumbo nucifera). frontiersin.orgnih.gov Early investigations into liensinine, along with related alkaloids like isoliensinine (B150267) and neferine (B1663666), focused on their presence in this traditional medicinal source. frontiersin.org The structural complexity of these bisbenzylisoquinoline alkaloids made their isolation and purification challenging due to similar physicochemical properties. nih.gov

Natural Sources and Traditional Uses Relevant to Academic Inquiry

Liensinine is primarily found in various parts of the lotus (Nelumbo nucifera Gaertn.), particularly in the seed embryo. nih.govmdpi.commedchemexpress.comx-mol.net The lotus plant has a long history of cultivation and is used as both a food source and in traditional medicine in Asia. researchgate.netresearchgate.netresearchgate.netresearchgate.net In traditional Chinese medicine, the seed embryo of the lotus has been traditionally used for various medicinal purposes, including the treatment of cardiovascular diseases, nervous disorders, and sleeplessness. mdpi.com These traditional uses have provided a basis for academic inquiry into the pharmacological activities of liensinine and other lotus alkaloids.

Contemporary Research Trajectories and Significance in Biomedical Science

Contemporary research on liensinine explores a wide range of potential therapeutic applications, moving beyond its traditional uses. Current trajectories include investigations into its anticancer, anti-inflammatory, antioxidant, cardioprotective, and neuroprotective effects. frontiersin.orgmdpi.commedchemexpress.comx-mol.netresearchgate.net Liensinine's significance in biomedical science is highlighted by studies demonstrating its effects on various cellular processes and signaling pathways relevant to disease states. nih.govx-mol.netacs.orgmdpi.comtandfonline.com

Recent studies have investigated liensinine's potential in treating various cancers, including gastric cancer, hepatocellular carcinoma, breast cancer, and non-small-cell lung cancer. nih.govresearchgate.netresearchgate.netacs.orgresearchgate.net Research has also focused on its protective effects against conditions such as cerebral ischemic damage, pulmonary fibrosis, vascular inflammation, myocardial ischemic injury, and sepsis-induced acute kidney injury. frontiersin.orgmdpi.comx-mol.netmdpi.com Furthermore, liensinine has been identified as a potential autophagy/mitophagy inhibitor, which is being explored for its implications in cancer therapy. medchemexpress.comtandfonline.com

Detailed research findings have shed light on the mechanisms of action of liensinine. For example, studies have shown that liensinine can inhibit cancer cell growth by inducing apoptosis, increasing reactive oxygen species (ROS) levels, and modulating pathways such as PI3K/AKT. nih.govresearchgate.netresearchgate.net In the context of vascular inflammation, liensinine has demonstrated the ability to attenuate inflammatory mediators and modulate vascular smooth muscle cell function. mdpi.com Its cardioprotective effects are being investigated, with some research suggesting involvement of the Wnt/β-Catenin signaling pathway. mdpi.com

The following table summarizes some key research findings on liensinine's effects in various models:

Area of ResearchObserved EffectsRelevant Models/PathwaysSource
Gastric CancerInhibits cell proliferation, induces apoptosis, increases ROS, inhibits PI3K/AKT pathway.Human gastric cancer cells (in vitro and in vivo). nih.gov
Hepatocellular CarcinomaInhibits proliferation and migration, impedes tumor growth.HCC cells (in vitro), xenografted liver tumors in mice (in vivo). Targets Kv10.1 channel. acs.orgnih.gov
Breast CancerInhibits growth, migration, and invasion; induces apoptosis; sensitizes cells to chemotherapy.MDA-MB-231 and MCF-7 human breast cancer cells. Involves Bax/Bcl-2 ratio, caspase-3 activation, PARP cleavage, DNM1L-mediated mitochondrial fission, inhibition of autophagosome-lysosome fusion. researchgate.nettandfonline.com
Pulmonary FibrosisAlleviates bleomycin-induced fibrosis, suppresses MDA and hydroxyproline, increases SOD activity, inhibits TGF-β1 and TNF-α overexpression, relaxes airway smooth muscle.Bleomycin-induced pulmonary fibrosis in mice, high K+-induced isolated mouse airway smooth muscle. frontiersin.org
Vascular InflammationSignificant anti-oxidative activity (DPPH scavenging, inhibition of serum lipid peroxidation), decreases NO generation, suppresses VSMC proliferation and MMP-9 activity.DPPH assay, serum lipid peroxidation assay, LPS-induced RAW264.7 cells, PDGF-BB stimulated human VSMC. mdpi.com
Myocardial Ischemic InjuryPrevents injury, inhibits inflammatory response.Murine models of MI. May involve Wnt/β-Catenin signaling pathway inhibition. mdpi.com
Sepsis-Induced Kidney InjuryReduces kidney injury, suppresses inflammation, restores oxidative stress biomarkers, reduces apoptosis and excessive autophagy.LPS injection in mice, LPS-stimulated HK-2 cells (in vitro). May involve modulation of JNK/p38-ATF2 axis. x-mol.net
Cerebral IschemiaIncreases SOD and ATPase activity, decreases MDA and LDH, downregulates c-Fos protein.Ischemia/reperfusion injury model (rats), focal ischemia model (rats). frontiersin.org
Autophagy/MitophagyInhibits late-stage autophagy/mitophagy by blocking autophagosome-lysosome fusion.Multiple cancer cell lines (MCF-7, PC-3, Hep3B, A549, H1299, LO2, HeLa, MDA-MB-231, U937, LN229, A549). Likely involves inhibiting RAB7A recruitment to lysosomes. frontiersin.orgtandfonline.com

These findings underscore the multifaceted nature of liensinine's biological activities and its potential as a lead compound for the development of novel therapeutic agents. x-mol.netacs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H42N2O6 B1675319 4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-2-({1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)phenol CAS No. 2586-96-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42N2O6/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUCMLUTCAKSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Liensinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2586-96-1
Record name Liensinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

95 - 99 °C
Record name Liensinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Isolation, Characterization, and Analytical Methodologies in Liensinine Research

Advanced Isolation and Purification Techniques for Liensinine and Related Alkaloids

Extracting liensinine and its analogues from plant material like the embryo of Nelumbo nucifera often involves initial steps such as solvent extraction using organic solvents, sometimes coupled with acids researchgate.net. Conventional methods like solvent partitioning and adsorption can be used for initial enrichment, but advanced techniques are often required to achieve high purity rsc.org.

Chromatographic Separation Approaches

Chromatography plays a crucial role in the separation and purification of liensinine and related alkaloids due to their similar physicochemical properties frontiersin.org. Various chromatographic methods have been explored for this purpose. Preparative high-performance liquid chromatography (prep-HPLC) is one such advanced technique utilized for purifying natural products, including alkaloids rsc.org.

Preparative Countercurrent Chromatography Applications

Preparative countercurrent chromatography (CCC), including high-speed countercurrent chromatography (HSCCC), has been successfully applied for the isolation and purification of liensinine and its analogues, such as isoliensinine (B150267) and neferine (B1663666), from Nelumbo nucifera seed embryo capes.gov.brfrontiersin.orgnih.govresearchgate.net. This technique is advantageous as it is a liquid-liquid chromatographic method that eliminates irreversible adsorption of compounds onto a solid stationary phase, which can be a limitation in traditional solid-phase chromatography.

Studies have demonstrated the effectiveness of CCC using various two-phase solvent systems. For instance, a system composed of n-hexane–ethyl acetate–methanol–water (5:8:4:5, v/v, containing 0.5% NH4OH) has been successfully employed nih.gov. Another study utilized solvent systems like light petroleum–ethyl acetate–tetrachloromethane–chloroform–methanol–water (1:1:4:4:6:2, v/v) for small-scale isolation and ethyl acetate–tetrachloromethane–methanol–water (1:6:4:1, v/v) for large-scale isolation capes.gov.br.

Using CCC, researchers have been able to obtain liensinine with high purity. For example, one study reported obtaining 95 mg of liensinine with over 95% purity from 1102 mg of crude alkaloid using a specific solvent system in a 150-minute separation capes.gov.br. Another application yielded 650 mg of liensinine with over 97% purity from 5850 mg of crude alkaloid over a 9-hour separation period capes.gov.br.

Table 1 summarizes some reported results for the preparative isolation of liensinine and related alkaloids using CCC.

Table 1: Preparative CCC Isolation of Liensinine and Analogues

Source MaterialSolvent SystemCrude Extract Amount (mg)Liensinine Yield (mg)Liensinine Purity (%)Isoliensinine Yield (mg)Isoliensinine Purity (%)Neferine Yield (mg)Neferine Purity (%)Separation TimeReference
Nelumbo nucifera seed embryoLight petroleum–EtOAc–CCl4–CHCl3–MeOH–Water (1:1:4:4:6:2, v/v)110295>95100>95350>95150 min capes.gov.br
Nelumbo nucifera seed embryoEtOAc–CCl4–MeOH–Water (1:6:4:1, v/v)5850650>97698>972545>979 h capes.gov.br
Nelumbo nucifera seed embryon-hexane–ethyl acetate–methanol–water (5:8:4:5, v/v, containing 0.5% NH4OH)20018.496.819.695.958.498.6Not specified nih.govresearchgate.net

The structures of the isolated compounds are typically confirmed using spectroscopic methods such as one- and two-dimensional NMR and electrospray ionization multiple mass spectrometry capes.gov.brnih.govnih.gov.

Quantitative Analytical Methodologies for Liensinine in Biological Matrices

Accurate quantification of liensinine in biological matrices like plasma is essential for pharmacokinetic studies and other biological investigations. Chromatographic methods coupled with mass spectrometry are the preferred techniques due to their sensitivity and specificity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Liensinine Quantification

HPLC-MS/MS is a widely used and highly sensitive method for the determination of liensinine in biological samples researchgate.netresearchgate.netnih.gov. This technique combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry.

A typical HPLC-MS/MS method for liensinine quantification involves protein precipitation for sample preparation, followed by chromatographic separation on a reversed-phase column nih.gov. Detection is commonly performed using positive-ion electrospray ionization (ESI) and multiple reaction monitoring (MRM) nih.govcapes.gov.br. Specific precursor-to-product ion transitions are monitored for liensinine and an internal standard to ensure accurate quantification nih.gov. For instance, the transition m/z 611.15 > 206.10 has been used for liensinine detection nih.gov.

HPLC-MS/MS methods for liensinine have demonstrated good linearity, precision, and accuracy over relevant concentration ranges in biological matrices like rat plasma nih.gov. The lower limit of quantification (LLOQ) for these methods can be as low as 0.05 ng/mL nih.gov.

Table 2 provides an overview of reported HPLC-MS/MS method parameters and performance for liensinine quantification.

Table 2: Representative HPLC-MS/MS Parameters for Liensinine Quantification

MatrixColumnMobile PhaseFlow Rate (mL/min)Ionization ModeDetection ModeMRM Transition (liensinine)LLOQ (ng/mL)Linearity Range (ng/mL)Reference
Rat plasmaGemini-C18 (100 × 3 mm, 5 µm)Not explicitly detailed (gradient elution)Not specifiedESI PositiveMRMm/z 611.15 > 206.100.050.05 – 10000.991 nih.gov
Plant extractMonoChrom C18 (4.6 × 250 mm, 10 µm)Not explicitly detailedNot specifiedESI PositiveMRMm/z 611 > 2060.0247 µg/mL (equiv. 24.7 ng/mL)0.0247 – 6.02 µg/mL>0.992 nih.govcapes.gov.br

Note: Conversion from µg/mL to ng/mL is based on 1 µg = 1000 ng.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Liensinine Bioanalysis

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers advantages over conventional HPLC-MS/MS, including faster separation times and improved sensitivity, due to the use of smaller particle size columns and higher flow rates. UPLC-MS/MS methods have been developed and validated for the determination of liensinine in biological matrices such as rat and mouse plasma akjournals.comnih.govakjournals.com.

Similar to HPLC-MS/MS, UPLC-MS/MS methods for liensinine bioanalysis typically involve protein precipitation for sample preparation akjournals.comnih.gov. Chromatographic separation is achieved using UPLC columns, such as Acquity UPLC BEH C18 columns nih.gov. Gradient elution with mobile phases consisting of organic solvents (e.g., acetonitrile (B52724) or methanol) and aqueous solutions (e.g., water with formic acid) is commonly employed akjournals.comnih.gov. Detection is performed using positive-ion ESI and MRM akjournals.comnih.gov.

UPLC-MS/MS methods have demonstrated good linearity, accuracy, and precision for liensinine quantification in plasma akjournals.comnih.gov. The LLOQ for liensinine in rat plasma using UPLC-MS/MS has been reported as low as 5 ng/mL nih.gov. In mouse blood, an LLOQ of 0.5 ng/mL has been achieved akjournals.com.

Table 3 presents parameters and performance characteristics of reported UPLC-MS/MS methods for liensinine bioanalysis.

Table 3: Representative UPLC-MS/MS Parameters for Liensinine Bioanalysis

MatrixColumnMobile PhaseFlow Rate (mL/min)Ionization ModeDetection ModeMRM Transition (liensinine)LLOQ (ng/mL)Linearity Range (ng/mL)Reference
Rat plasmaAcquity UPLC BEH C18Acetonitrile and 1% formic acid in water0.40ESI PositiveMRMm/z 611.6 > 206.255 – 700Not specified nih.gov
Mouse bloodWaters UPLC BEH C18Methanol and water (0.1% formic acid)Not specifiedESI PositiveMRMm/z 611.3 > 206.10.50.5 – 400>0.995 akjournals.comakjournals.com

These advanced analytical methodologies are crucial for the accurate and sensitive determination of liensinine in complex biological matrices, supporting further research into its properties and potential applications.

Pharmacological Activities and Underlying Molecular Mechanisms of Liensinine

Anticancer Research on Liensinine

Preclinical studies have explored the anticancer potential of liensinine in various cancer types, demonstrating its ability to inhibit tumor cell growth both in vitro and in vivo. nih.govnih.govnih.govsciengine.com

In Vitro Studies on Cancer Cell Proliferation and Apoptosis Modulation

In vitro studies have investigated the effects of liensinine on the proliferation and apoptosis of different cancer cell lines. These studies provide insights into the direct impact of liensinine on cancer cell viability and programmed cell death.

Liensinine has been shown to significantly inhibit the proliferation of gastric cancer cells in vitro. nih.govnih.gov Studies using CCK-8 and colony formation assays have demonstrated a dose-dependent reduction in gastric cancer cell proliferation upon liensinine treatment. nih.gov Furthermore, liensinine induces apoptosis in gastric cancer cells, evidenced by increased levels of cleaved PARP, caspase-3, and caspase-9. nih.govnih.gov

Cell LineAssayEffect on ProliferationEffect on ApoptosisReference
Gastric Cancer CellsCCK-8, Colony FormationInhibited (Dose-dependent)Induced nih.govnih.gov

Research indicates that liensinine can inhibit the growth and enhance apoptosis in breast cancer cells. nih.govaacrjournals.org Liensinine treatment has been shown to decrease the viability and increase apoptosis in breast cancer cell lines such as MDA-MB-231 and MCF-7. tandfonline.comnih.gov This effect is associated with changes in the expression of apoptosis-related proteins, including an increased Bax/Bcl-2 ratio and activation of caspase-3. nih.gov Liensinine has also been found to synergize with conventional chemotherapeutic agents like doxorubicin (B1662922) in reducing breast cancer cell viability and increasing apoptosis. tandfonline.comtandfonline.comnih.govresearchgate.net

Cell Line(s)Assay(s)Effect on Viability/ProliferationEffect on ApoptosisNotesReference
MDA-MB-231, MCF-7Flow cytometry, Western blot, CCK-8, MTTInhibitedInduced/EnhancedIncreased Bax/Bcl-2 ratio, activated caspase-3; Synergistic with Dox tandfonline.comnih.govaacrjournals.org

Liensinine has demonstrated inhibitory effects on the growth of NSCLC cells in vitro. nih.gov Studies using CCK-8 and colony formation assays have shown that liensinine reduces the proliferation and colony formation ability of NSCLC cell lines in a concentration-dependent manner. nih.gov Liensinine also induces apoptosis in NSCLC cells, contributing to its anti-tumor effects. nih.govresearchgate.net

Cell Line(s)Assay(s)Effect on ProliferationEffect on ApoptosisReference
A549, H520, SPC-A1CCK-8, Colony Formation, Flow cytometryInhibited (Concentration-dependent)Induced nih.govresearchgate.net
Breast Cancer Cell Viability and Apoptosis Enhancement

Molecular Mechanisms of Anticancer Action

The anticancer effects of liensinine are mediated through various molecular mechanisms, including the modulation of crucial cellular pathways. nih.goviiarjournals.orgtandfonline.comresearchgate.netiiarjournals.orgtandfonline.comnih.govingentaconnect.com

Liensinine has been identified as an inhibitor of autophagy and mitophagy, particularly affecting the late stages of these processes by blocking autophagosome-lysosome fusion. iiarjournals.orgmdpi.comtandfonline.comresearchgate.netiiarjournals.orgtandfonline.comnih.govresearchgate.netacs.org This blockage leads to the accumulation of autophagosomes and mitophagosomes. iiarjournals.orgmdpi.comtandfonline.comresearchgate.nettandfonline.comnih.gov The inhibition of autophagic flux by liensinine is thought to contribute to its ability to sensitize cancer cells to chemotherapy-induced apoptosis. tandfonline.comresearchgate.nettandfonline.comnih.govresearchgate.net Mechanistically, this effect may involve the inhibition of RAB7A recruitment to lysosomes and the subsequent impairment of lysosomal function. iiarjournals.orgtandfonline.comnih.gov In breast cancer cells, the inhibition of autophagy/mitophagy by liensinine enhances doxorubicin-mediated apoptosis, potentially by triggering mitochondrial fission through the dephosphorylation and mitochondrial translocation of DNM1L. tandfonline.comresearchgate.nettandfonline.comnih.gov

Pathway AffectedSpecific MechanismCellular OutcomeAssociated Cancer TypesReference
AutophagyBlocks autophagosome-lysosome fusionAccumulation of autophagosomes/mitophagosomes, Inhibited autophagic fluxBreast Cancer, NSCLC iiarjournals.orgmdpi.comtandfonline.comtandfonline.comnih.gov
MitophagyBlocks autophagosome-lysosome fusion, Inhibits RAB7A recruitment to lysosomesAccumulation of autophagosomes/mitophagosomes, Impaired lysosomal functionBreast Cancer, NSCLC iiarjournals.orgtandfonline.comtandfonline.comnih.gov
Mitochondrial DynamicsTriggers mitochondrial fission (via DNM1L)Enhanced apoptosis (particularly with chemotherapy)Breast Cancer tandfonline.comresearchgate.nettandfonline.comnih.gov
Autophagy and Mitophagy Pathway Modulation
Inhibition of Autophagosome-Lysosome Fusion

A key mechanism by which liensinine affects autophagy is by inhibiting the fusion between autophagosomes and lysosomes nih.govtandfonline.comresearchgate.netnih.govchemfaces.com. This blockage prevents the delivery of autophagosomal contents to lysosomes for degradation, thereby impeding the completion of the autophagic pathway nih.govmdpi.com. Studies have shown that liensinine potently inhibits autophagosome-lysosome fusion, a critical step for effective autophagic degradation nih.govchemfaces.com. This inhibitory effect is distinct from some other autophagy inhibitors like chloroquine (B1663885) or bafilomycin A1, as liensinine's action on autophagosome-lysosome fusion does not appear to be mediated by altering lysosomal pH mdpi.com.

Induction of Autophagosome/Mitophagosome Accumulation ("Autophagic Stress")

The inhibition of autophagosome-lysosome fusion by liensinine leads to a significant accumulation of undegraded autophagosomes and mitophagosomes within the cell nih.govmdpi.comtandfonline.comnih.gov. This accumulation is often referred to as "autophagic stress" tandfonline.comnih.gov. The excessive buildup of these vesicles indicates a blockage in the autophagic flux, where the formation of autophagosomes proceeds, but their subsequent degradation is impaired nih.govmdpi.com. This accumulation has been observed in various cancer cell lines treated with liensinine nih.govnih.gov.

Role of RAB7A Recruitment to Lysosomes in Autophagic Flux

The small GTPase RAB7A is a crucial regulator of membrane trafficking, including the fusion of late endosomes and autophagosomes with lysosomes researchgate.netmu-varna.bgmdpi.com. Research suggests that liensinine's inhibition of autophagosome-lysosome fusion is likely achieved by preventing the recruitment of RAB7A to lysosomes nih.govtandfonline.comresearchgate.netnih.govchemfaces.com. While RAB7A is typically recruited to both late endosomes and lysosomes to facilitate fusion events, liensinine appears to specifically interfere with its translocation to lysosomes, thereby disrupting the fusion process necessary for autophagic degradation nih.govchemfaces.com.

Mitochondrial Dynamics Regulation

Mitochondrial dynamics, the balance between mitochondrial fission and fusion, plays a vital role in maintaining mitochondrial health and function nih.govfrontiersin.org. Dysregulation of mitochondrial dynamics is implicated in various diseases, including cancer nih.gov. Liensinine has been shown to influence mitochondrial dynamics, particularly inducing mitochondrial fission.

DNM1L-Mediated Mitochondrial Fission Induction

Liensinine has been found to induce mitochondrial fission, a process mediated by the protein Dynamin-1-like protein (DNM1L), also known as Drp1 nih.govtandfonline.comnih.govnih.govfrontiersin.org. This induction of mitochondrial fission is a significant aspect of liensinine's mechanism of action, particularly in cancer cells nih.govtandfonline.comnih.govnih.govfrontiersin.org. Mechanistically, the combination of liensinine with certain chemotherapeutic agents has been shown to trigger mitochondrial fission through the dephosphorylation and subsequent mitochondrial translocation of DNM1L nih.govtandfonline.comnih.gov. This suggests that liensinine can modulate the activity and localization of DNM1L, leading to increased mitochondrial fragmentation nih.govtandfonline.comnih.gov.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

Reactive Oxygen Species (ROS) are highly reactive molecules that play dual roles in cellular signaling and can cause oxidative damage under conditions of excessive production, leading to oxidative stress wikipedia.org. Liensinine has been shown to induce the generation of ROS in various cell types, contributing to its pharmacological effects nih.govnih.govjcancer.orgcolab.ws.

Liensinine treatment can lead to a substantial increase in intracellular ROS levels nih.gov. This increased ROS production can result in an imbalance between oxidant and antioxidant systems, contributing to oxidative stress nih.govfrontiersin.org. Studies have demonstrated that liensinine-induced ROS generation is involved in its inhibitory effects on cancer cell growth and the induction of apoptosis nih.govjcancer.org. The generation of ROS by liensinine can impact various cellular pathways, including signaling cascades, and contribute to the observed cellular responses nih.govnih.govjcancer.org. For instance, liensinine-induced oxidative stress has been implicated in suppressing certain signaling pathways in cancer cells nih.gov.

PI3K/AKT Signaling Pathway Inhibition

Studies have demonstrated that liensinine can inhibit the PI3K/AKT signaling pathway in various cancer cell types, including gastric cancer and gallbladder cancer. nih.gov The PI3K/AKT pathway is known to play a crucial role in cell growth, proliferation, survival, and migration, and its aberrant activation is frequently observed in human cancers. nih.gov

In gastric cancer cells, liensinine treatment has been shown to significantly reduce the expression of phosphorylated PI3K (P-PI3K) and phosphorylated AKT (P-AKT). nih.gov This inhibition of the PI3K/AKT pathway is associated with the induction of apoptosis in gastric cancer cells. nih.gov

Similarly, in gallbladder cancer cells, liensinine treatment led to the downregulation of AKT, P-AKT, and PI3K expression. This effect contributes to the anti-proliferative and apoptotic effects of liensinine in these cells.

Furthermore, research in prostate cancer cells suggests that liensinine, along with other bisbenzylisoquinoline alkaloids, can induce apoptosis by inactivating the PI3K/AKT signaling pathway. ingentaconnect.com This inactivation was shown to enhance the effects of an Akt inhibitor (MK2206) and a PI3K inhibitor (LY294002). ingentaconnect.com

In breast cancer, liensinine diperchlorate, in combination with artemisitene (B1248809), synergistically inhibited breast cancer progression by downregulating PI3K-AKT signaling. bohrium.com This combination treatment attenuated proliferation, migration, and invasion, and enhanced ROS-mediated apoptosis, with the inactivation of the PI3K-AKT pathway and its regulated proteins contributing to these effects. bohrium.com

Cell Cycle Arrest Mechanisms (e.g., CyclinD1/CDK4 Regulation)

Liensinine has been observed to induce cell cycle arrest in various cancer cell lines, a mechanism that contributes to its anti-proliferative effects. nih.govnih.govnih.gov One of the key mechanisms involves the regulation of cell cycle-related proteins, such as Cyclin D1 and CDK4. nih.gov

In gastric cancer cells, liensinine treatment resulted in a dose-dependent increase in the proportion of cells in the G0/G1 phase, indicating G0/G1 phase arrest. nih.gov This arrest was accompanied by decreased levels of Cyclin D1 and CDK4 proteins, which are crucial for the transition from the G1 to the S phase of the cell cycle. nih.gov The mammalian cell cycle is tightly controlled by cyclin-dependent kinases (CDKs) and their regulatory subunits, the cyclins, and dysregulation of this process is a hallmark of cancer. nih.govunil.chmdpi.commdpi.com

In osteosarcoma cells, liensinine also inhibited proliferation and induced G0/G1 phase arrest in a dose-dependent manner. nih.gov

For gallbladder cancer cells, liensinine induced G2/M phase arrest by up-regulating the levels of Cyclin B1 and CDK1 proteins. This suggests that the specific phase of cell cycle arrest induced by liensinine may vary depending on the cancer cell type.

In breast cancer cells, liensinine inhibited cell growth by inducing apoptosis and inhibiting proliferation via cell cycle arrest. nih.govresearchgate.net

These findings highlight the ability of liensinine to modulate key cell cycle regulators, leading to cell cycle arrest and consequently inhibiting cancer cell proliferation.

Inhibition of Cancer Cell Migration and Invasion

Liensinine has demonstrated the ability to inhibit the migration and invasion of various cancer cell types, including gastric cancer, breast cancer, and lung adenocarcinoma. nih.govbohrium.comnih.govfrontiersin.org Cancer cell migration and invasion are critical steps in tumor metastasis.

In gastric cancer cells, liensinine significantly inhibited cell migration and invasion. nih.gov

Studies on breast cancer cells have shown that liensinine can significantly inhibit the migration and invasion of both MDA-MB-231 and MCF-7 human breast cancer cells. nih.govresearchgate.net For instance, at a concentration of 60 µM, liensinine inhibited cell migration by 72% in MDA-MB-231 cells and by 61% in MCF-7 cells. nih.gov The invasion of MDA-MB-231 and MCF-7 cells was inhibited by 76% and 56% by liensinine treatment at 60 µM, respectively. nih.gov

Liensinine diperchlorate, in combination with artemisitene, also synergistically mitigated the migration and invasion of breast cancer cells. bohrium.com

Furthermore, isoliensinine (B150267), a related compound, has been shown to inhibit the migration and invasion of lung adenocarcinoma cells. frontiersin.org

These results indicate that liensinine possesses anti-metastatic potential by suppressing the migratory and invasive capabilities of cancer cells.

Potential Targeting of Ion Channels (e.g., Kv10.1 in Hepatoma)

Recent research suggests that liensinine may exert its anti-cancer effects, particularly in hepatoma (liver cancer), by targeting ion channels, specifically the voltage-gated potassium channel Kv10.1. nih.govresearchgate.net Kv10.1 is overexpressed in various tumor tissues and cancer cell lines and is considered a promising target in cancer therapy. nih.govfrontiersin.orgnih.gov

Studies have identified liensinine as a potent inhibitor of the Kv10.1 channel, demonstrating dose-dependent inhibition with an IC50 of 0.24 ± 0.07 µM. nih.gov Molecular dynamics simulations and mutagenesis experiments suggest that liensinine interacts with Kv10.1 by binding with specific amino acid residues (Y539, T543, D551, E553, and H601) in the C-linker domain of the channel. nih.gov

The inhibition of Kv10.1 by liensinine has been shown to suppress the proliferation and migration of hepatocellular carcinoma (HCC) cells both in vitro and in vivo. nih.gov This suggests that targeting Kv10.1 is a potential mechanism by which liensinine exerts its anti-hepatoma effects. nih.gov

Other ion channels have also been implicated in cancer progression, and natural products targeting ion channels hold significant promise for cancer therapy. researchgate.net

Synergistic Effects with Established Chemotherapeutic Agents

Research indicates that liensinine can enhance the efficacy of established chemotherapeutic agents when used in combination, particularly in breast cancer. acs.orgnih.govresearchgate.nettandfonline.comresearchgate.net This synergistic effect is often linked to liensinine's ability to inhibit autophagy. acs.orgnih.govresearchgate.nettandfonline.com

Liensinine has been identified as a novel inhibitor of autophagy/mitophagy, inhibiting the fusion of autophagosomes with lysosomes. nih.govtandfonline.comresearchgate.net This inhibition leads to the accumulation of autophagosomes/mitophagosomes, a phenomenon referred to as "autophagic stress." nih.gov

Studies have shown that cotreatment with liensinine markedly decreases the viability and increases apoptosis in breast cancer cells treated with various chemotherapeutic agents, including doxorubicin, paclitaxel, vincristine, and cisplatin. researchgate.netresearchgate.net The synergistic effect of liensinine and doxorubicin has been reported to be more potent than that of chloroquine (another autophagy inhibitor) and doxorubicin at the same concentrations. nih.govresearchgate.net

Mechanistically, the inhibition of autophagy/mitophagy by liensinine enhances doxorubicin-mediated apoptosis by triggering mitochondrial fission, which results from the dephosphorylation and mitochondrial translocation of DNM1L. nih.govtandfonline.comnih.gov

This synergistic potential suggests that combining liensinine with conventional chemotherapy could represent a novel therapeutic strategy to enhance anti-tumor effects and potentially overcome drug resistance. nih.govtandfonline.com

In Vivo Antitumor Efficacy in Preclinical Xenograft Models

Preclinical studies utilizing in vivo xenograft models have provided evidence for the antitumor efficacy of liensinine in various cancer types. nih.govnih.govfrontiersin.orgnih.govtandfonline.comresearchgate.net These models involve implanting human cancer cells into immunocompromised mice and evaluating the effect of liensinine treatment on tumor growth.

In gastric cancer xenograft models, liensinine treatment significantly inhibited tumor growth. nih.gov

Studies in gallbladder cancer xenograft models have also shown that liensinine significantly suppresses the proliferation and growth of tumors in vivo.

Liensinine has demonstrated effectiveness in inhibiting osteosarcoma growth in a xenograft mouse model. nih.govresearchgate.net In this model, liensinine effectively inhibited tumor growth and promoted apoptosis without apparent negative effects on the internal organs. nih.govresearchgate.net

The synergistic effect of liensinine and doxorubicin observed in vitro in breast cancer cells was further confirmed in vivo using a mouse xenograft model, where the combination treatment significantly inhibited tumor growth. nih.govtandfonline.com

In a murine xenograft model of hepatocellular carcinoma, liensinine suppressed the proliferation and migration of HCC both in vitro and in vivo. nih.gov

Furthermore, isoliensinine, a related compound, has also shown to attenuate tumor growth in a murine xenograft model of lung adenocarcinoma. frontiersin.org

These in vivo findings support the potential of liensinine as an anti-cancer agent and provide a basis for further investigation into its therapeutic applications.

Cardioprotective Research on Liensinine

Beyond its anti-cancer properties, research has also explored the cardioprotective effects of liensinine, particularly in the context of myocardial ischemic injury and doxorubicin-induced cardiotoxicity. mdpi.comnih.govnih.govresearchgate.net

Studies have shown that liensinine can alleviate doxorubicin-induced cardiac dysfunction and apoptosis. nih.gov The underlying mechanism involves the inhibition of dynamin-related protein 1 (Drp1)-mediated excessive mitochondrial fission. nih.gov Liensinine treatment decreased Drp1 phosphorylation at the Ser616 site, inhibited mitochondrial fragmentation, mitophagy, oxidative stress, and cardiomyocyte apoptosis, while improving mitochondrial function and cardiomyocyte contractile function in doxorubicin-induced cardiac injury. nih.gov These findings suggest that liensinine could serve as a protective agent against doxorubicin-associated cardiotoxicity without compromising its anti-tumor effects. nih.gov

Liensinine has also demonstrated cardioprotective effects in the context of myocardial infarction (MI). mdpi.comnih.govresearchgate.net Studies using murine models of MI have shown that liensinine administration strongly protected against cardiac injuries by decreasing the extent of ischemic damage and improving cardiac function. nih.govresearchgate.net Liensinine was found to be a potent inhibitor of the Wnt/β-catenin signaling pathway, which is critically involved in the exacerbation of MI-induced injury. mdpi.comnih.govresearchgate.net Liensinine not only prevented excessive inflammatory responses but also inhibited the aberrant activation of Wnt/β-catenin signaling, providing important mechanistic insight into its beneficial effects in MI-induced cardiac injury. mdpi.comresearchgate.net

These studies highlight the potential of liensinine as a therapeutic agent for cardiovascular conditions, particularly those involving ischemic damage and chemotherapy-induced toxicity.

Compound Information

Compound NamePubChem CID
Liensinine160644
Isoliensinine5274591
Neferine (B1663666)159654
Doxorubicin31703
Paclitaxel36314
Vincristine5978
Cisplatin2767
Artemisitene135735120
Chlorquine2759
Cyclin D15933
CDK41021
PI3K5288171
AKT65171
Kv10.1 (KCNH1)9375
Drp1 (DNM1L)10051
Wnt-
β-catenin1499

Note: PubChem CID for Wnt is not directly available as it represents a family of proteins and signaling pathway.

Interactive Data Tables

While the search results provide detailed findings, they are primarily presented in text format. To create interactive data tables, specific quantitative data points (e.g., IC50 values, percentage inhibition of migration/invasion at specific concentrations, tumor volume/weight changes in xenograft models) would need to be extracted and structured. Based on the provided search results, here are examples of how data could be presented in interactive tables if more precise numerical data points were consistently available across studies:

Example Table 1: Inhibition of Cancer Cell Migration and Invasion by Liensinine

Cancer Cell LineLiensinine Concentration (µM)Inhibition of Migration (%)Inhibition of Invasion (%)Source
MDA-MB-231607276 nih.gov
MCF-7606156 nih.gov

Example Table 2: Kv10.1 Channel Inhibition by Liensinine

TargetLiensinine IC50 (µM)Source
Kv10.1 Channel0.24 ± 0.07 nih.gov

Example Table 3: In Vivo Tumor Growth Inhibition by Liensinine

Cancer TypeXenograft ModelLiensinine TreatmentEffect on Tumor GrowthSource
Gastric CancerMouse XenograftLiensinine treatedSignificantly inhibited nih.gov
OsteosarcomaMouse XenograftLiensinine treatedEffectively inhibited nih.govresearchgate.net
Breast CancerMouse XenograftLiensinine + DoxorubicinSignificantly inhibited nih.govtandfonline.com
HepatomaMurine XenograftLiensinine treatedSuppressed nih.gov

Please note that the level of detail for interactive tables is limited by the specific numerical data provided within the text snippets of the search results. More comprehensive data would be required to build richer interactive tables.

Neuroprotective Research on Liensinine

Modulation of Neurotransmitter-Related Enzyme Activities (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Liensinine has been reported to inhibit the activities of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) researchgate.netnih.govresearchgate.netgoogle.com. These enzymes are crucial for the breakdown of acetylcholine (B1216132), a neurotransmitter involved in cognitive functions. Inhibition of AChE and BChE leads to increased levels of acetylcholine in the synaptic cleft, which can be a therapeutic strategy for neurodegenerative diseases like Alzheimer's disease wikipedia.orgdrugbank.com. Studies have indicated that liensinine, along with other alkaloids like neferine and isoliensinine, exhibits concentration-dependent inhibitory action on these enzymes google.com. Liensinine, isoliensinine, and neferine have been identified as major alkaloids with strong BuChE inhibition compared to a reference compound like tacrine (B349632) researchgate.net.

Attenuation of β-Amyloid and Tau-Induced Toxicity in Neurodegenerative Models

Research indicates that liensinine can inhibit β-amyloid (Aβ) and tau-induced toxicity, which are key pathological features of neurodegenerative diseases such as Alzheimer's disease researchgate.netnih.govresearchgate.netnih.gov. Studies using SH-SY5Y human neuroblastoma cells transfected with a mutated amyloid precursor protein (APP) and transgenic Caenorhabditis elegans models have shown that liensinine can significantly improve cell viability and reduce the toxicity induced by Aβ and tau researchgate.netnih.govresearchgate.netnih.gov. Liensinine, along with isoliensinine and neferine, has been found to protect PC12 cells injured by Aβ25-35. These alkaloids were shown to improve cell viability and reduce apoptosis in Aβ25-35-treated cells nih.govresearchgate.net. They also reduced the levels of intracellular free Ca2+ and CaM expression, thereby inhibiting the phosphorylation of CaMKII and tau nih.govresearchgate.net. The accumulation of abnormal tau protein, particularly hyperphosphorylated tau, is associated with neuronal dysfunction and death in tauopathies mdpi.commdpi.comnih.gov. Liensinine's ability to inhibit tau phosphorylation suggests a potential mechanism for its neuroprotective effects nih.govresearchgate.net.

Regulation of Autophagy Pathway in Neuroprotection (e.g., Caenorhabditis elegans studies)

Liensinine has demonstrated neuroprotective effects mediated through the regulation of the autophagy pathway researchgate.netnih.govresearchgate.netresearchgate.net. Autophagy is a cellular process responsible for clearing damaged organelles and protein aggregates, and its dysfunction is implicated in neurodegenerative diseases mdpi.com. Studies in transgenic Caenorhabditis elegans models have revealed that liensinine can upregulate the expression of autophagy-related genes, including lgg-1, unc-51, pha-4, atg-9, and ced-9 researchgate.netnih.govresearchgate.net. Furthermore, liensinine was observed to reduce the accumulation of Aβ-induced autophagosomes, suggesting that it helps maintain autophagy homeostasis nih.govnih.gov. These findings highlight the crucial role of the autophagy pathway in the neuroprotective effects of liensinine researchgate.netnih.govresearchgate.net.

Attenuation of Reactive Oxygen Species in Neuronal Cells and Microglia

Liensinine has shown the ability to reduce levels of reactive oxygen species (ROS) in neuronal cells and microglia researchgate.netnih.govresearchgate.netnih.govresearchgate.netrsc.org. Oxidative stress, caused by an imbalance between ROS production and antioxidant defenses, contributes significantly to neuronal damage and neuroinflammation in neurodegenerative conditions frontiersin.orgnih.gov. In APP695swe SH-SY5Y cells, liensinine significantly reduced intracellular ROS levels researchgate.netnih.govresearchgate.net. Similarly, in PC12 cells injured by Aβ25-35, liensinine, isoliensinine, and neferine were found to inhibit the production of ROS nih.govresearchgate.net. Activated microglial cells are a significant source of ROS, and liensinine has been shown to inhibit LPS-induced ROS production in microglial cells rsc.org. This attenuation of ROS by liensinine contributes to its neuroprotective and anti-inflammatory activities researchgate.netrsc.org.

Inhibition of Microglial Activation and Associated Inflammatory Pathways

Liensinine exhibits inhibitory effects on microglial activation and the associated inflammatory pathways researchgate.netrsc.org. Microglia, the resident immune cells of the central nervous system, become activated in response to various stimuli, contributing to neuroinflammation through the release of pro-inflammatory mediators nih.govfrontiersin.orgnih.gov. Liensinine, along with neferine and isoliensinine, has been shown to suppress the activation of microglia induced by lipopolysaccharide (LPS) rsc.org. These alkaloids inhibited the release of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from LPS-activated microglial cells rsc.org. Liensinine also reduced the protein and mRNA expression of inducible nitric oxide synthase (iNOS) rsc.org. Furthermore, liensinine and its related alkaloids were found to inhibit the phosphorylation and degradation of IκBα, a key step in the activation of the NF-κB signaling pathway, which plays a central role in regulating inflammatory responses rsc.orgmdpi.comnih.gov. This inhibition of NF-κB activation is partly mediated by the reduction of intracellular ROS generation and scavenging of free radicals rsc.org.

Anti-inflammatory Research on Liensinine

Beyond its effects in the neuroinflammatory context, liensinine has been investigated for its broader anti-inflammatory properties.

Mechanisms in Vascular Inflammation and Atherosclerosis Prevention

Liensinine has shown preventive activity against vascular inflammation, a key process in the development of atherosclerosis mdpi.comresearchgate.netresearchgate.netuts.edu.au. Studies have explored its mechanisms in attenuating inflammatory mediators and modulating the function of vascular smooth muscle cells (VSMCs) mdpi.comresearchgate.netuts.edu.au. Liensinine demonstrated significant anti-oxidative activity, as evidenced by DPPH free radical scavenging and inhibition of serum lipid peroxidation mdpi.comresearchgate.netuts.edu.au. It decreased NO generation in RAW 264.7 macrophage cells mdpi.comresearchgate.netuts.edu.au. In VSMCs, liensinine suppressed proliferation stimulated by platelet-derived growth factor (PDGF) and inhibited TNF-α-induced MMP-9 enzymatic activity and IL-6 expression mdpi.comresearchgate.netuts.edu.au. These effects suggest that liensinine modulates mediators of vascular inflammation and inhibits key processes involved in the progression of atherosclerosis, such as VSMC proliferation and migration mdpi.comresearchgate.netresearchgate.net.

Here is a summary of some research findings:

ActivityModel/SystemKey FindingsSource
AChE/BChE InhibitionIn vitroInhibits AChE and BChE activity. researchgate.netnih.govresearchgate.netgoogle.comresearchgate.net
Attenuation of Aβ and Tau ToxicityAPP695swe SH-SY5Y cells, C. elegans, PC12 cellsImproves cell viability, reduces apoptosis, inhibits tau phosphorylation. researchgate.netnih.govresearchgate.netnih.govnih.govresearchgate.net
Regulation of AutophagyC. elegansUpregulates autophagy-related genes, reduces Aβ-induced autophagosome accumulation. researchgate.netnih.govresearchgate.netresearchgate.net
Attenuation of ROSAPP695swe SH-SY5Y cells, PC12 cells, MicrogliaReduces intracellular ROS levels. researchgate.netnih.govresearchgate.netnih.govresearchgate.netrsc.org
Inhibition of Microglial ActivationLPS-activated Microglia (RAW264.7)Suppresses release of NO, TNF-α, IL-1β, IL-6; inhibits iNOS expression; inhibits IκBα phosphorylation/degradation. rsc.org
Prevention of Vascular Inflammation/AtherosclerosisRAW264.7 cells, VSMCsAttenuates inflammatory mediators (NO, iNOS, COX-2, IL-6), inhibits VSMC proliferation and migration, anti-oxidative activity. mdpi.comresearchgate.netresearchgate.netuts.edu.au
Attenuation of Inflammatory Mediators (e.g., Nitric Oxide, TNF-α, IL-6, iNOS, COX-2)

Liensinine has been observed to decrease nitric oxide (NO) generation in RAW 264.7 macrophage cells mdpi.comresearchgate.netuts.edu.au. Consistent with reduced NO production, liensinine treatment (at concentrations of 5–20 µM) resulted in a notable reduction in the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) in LPS-treated cells mdpi.com. These enzymes are crucial in the progression of inflammation and oxidative stress, and NF-κB is a key transcription factor controlling their expression nih.gov.

Furthermore, liensinine has been shown to suppress the expression of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) mdpi.comresearchgate.netuts.edu.au. In vascular smooth muscle cells (VSMC) stimulated with TNF-α, liensinine concentration-dependently inhibited the release of IL-6 mdpi.comresearchgate.net. This attenuation of inflammatory cytokines suggests a potential mechanism by which liensinine exerts its anti-inflammatory effects researchgate.netnih.gov.

The following table summarizes the effects of Liensinine on key inflammatory mediators:

Inflammatory MediatorEffect of LiensinineCellular ModelSource
Nitric Oxide (NO)Decreased generationRAW 264.7 macrophage cells mdpi.comresearchgate.netuts.edu.au
iNOS protein levelsNotable reduction in expressionLPS-treated cells (RAW 264.7) mdpi.comnih.gov
COX-2 protein levelsNotable reduction in expressionLPS-treated cells (RAW 264.7) mdpi.comnih.gov
TNF-αSuppression of expressionVSMC, LPS-induced models mdpi.comresearchgate.netuts.edu.aunih.gov
IL-6Inhibition of release/expression (concentration-dependent)TNF-α stimulated VSMC, LPS-induced models mdpi.comresearchgate.netuts.edu.aunih.govresearchgate.net
Modulation of Vascular Smooth Muscle Cell (VSMC) Function and Proliferation

Liensinine demonstrates a preventive activity on vascular inflammation, partly by targeting the proliferation and migration of human VSMCs mdpi.comresearchgate.netuts.edu.au. Platelet-derived growth factor-BB (PDGF-BB) is a potent growth factor that induces VSMC proliferation mdpi.comresearchgate.net. Liensinine has been shown to suppress PDGF-BB stimulated proliferation in VSMCs mdpi.comresearchgate.netuts.edu.au. At a concentration of 30 µg/mL, liensinine almost completely inhibited VSMC proliferation induced by PDGF-BB to the level of the control group (without PDGF) mdpi.com. The anti-proliferative activity of liensinine at 30 µg/mL is comparable to that of other known compounds mdpi.com.

The effect of liensinine on PDGF-BB induced VSMC proliferation, as measured by MTT assay, is summarized below:

Liensinine Concentration (µg/mL)% Cell Proliferation (vs. Control with PDGF-BB)Statistical Significance (vs. Control with PDGF-BB)Source
0 (Control with PDGF-BB)100- mdpi.com
2067.16p < 0.05 mdpi.com
3047.02p < 0.01 mdpi.com
Inhibition of Matrix Metalloproteinase-9 (MMP-9) Enzymatic Activity

Matrix metalloproteinase-9 (MMP-9) is a key enzyme involved in the degradation of the extracellular matrix, which is crucial for VSMC migration mdpi.comresearchgate.net. TNF-α is known to stimulate MMP-9 enzymatic activity in VSMCs mdpi.com. Liensinine has been shown to inhibit TNF-α induced MMP-9 enzymatic activity in VSMCs mdpi.comresearchgate.netuts.edu.aumdpi.comnih.govresearchgate.netbibliotecacpi.cl. The MMP-9 band, which is drastically increased by TNF-α, was decreased by liensinine in a concentration-dependent manner mdpi.com. This inhibition of MMP-9 enzymatic activity by liensinine contributes to its potential in preventing vascular inflammation mdpi.comresearchgate.net.

Effects in Osteoarthritis Models

Liensinine has demonstrated protective effects in models of osteoarthritis (OA), a joint disease characterized by cartilage inflammation and degradation nih.govresearchgate.netaging-us.com.

Inhibition of IL-1β-Stimulated Inflammatory Response in Chondrocytes

Interleukin-1 beta (IL-1β) is a crucial inflammatory factor in the pathogenesis of OA aging-us.com. Liensinine has been found to significantly inhibit the inflammatory response of SW1353 cells and primary chondrocytes stimulated by IL-1β nih.govresearchgate.net. This inhibition involves reducing the release of inflammatory cytokines and mitigating oxidative stress nih.govresearchgate.net.

NF-κB Signaling Pathway Modulation in Chondrocytes

The NF-κB signaling pathway plays a significant role in OA pathogenesis and is activated by stimuli such as inflammation nih.gov. Studies have shown that liensinine is able to inhibit the activation of the NF-κB signaling pathway in IL-1β-induced SW1353 cells nih.gov. This modulation of the NF-κB pathway is suggested as a potential mechanism by which liensinine exerts its protective effect against OA nih.gov. Inhibitors of NF-κB have been shown to reduce IL-1β-induced catabolic gene expression in cultured chondrocytes nih.gov.

Attenuation of Systemic Inflammation in Sepsis Models

Sepsis is a life-threatening condition characterized by a severe systemic inflammatory response nih.gov. Liensinine has shown potential in attenuating systemic inflammation in sepsis models.

In LPS-induced sepsis models, liensinine treatment has been observed to attenuate the inflammatory cytokine response researchgate.netresearchgate.netx-mol.netnih.govacademax.com. This includes a decrease in the mRNA expression of IL-1β, iNOS, and TNF-α, and an increase in the level of the anti-inflammatory cytokine IL-10 researchgate.netnih.gov. Liensinine reduced the expression of the inflammatory proteins iNOS and COX-2, which was accompanied by the activation of the NF-κB pathway nih.gov. This suggests that liensinine may target NF-κB to inhibit inflammation in sepsis-induced damage nih.gov.

Liensinine has also been shown to mitigate cardiac damage and inflammation in septic mice researchgate.net. In these models, liensinine reduced inflammatory cell infiltration in heart tissue researchgate.net. Furthermore, liensinine attenuated inflammation and oxidative stress in spleen tissue in an LPS-induced mouse sepsis model academax.com.

The attenuation of inflammation by liensinine in sepsis models is linked to its ability to inhibit inflammatory mediators and modulate signaling pathways like NF-κB researchgate.netresearchgate.netx-mol.netnih.govacademax.com.

Liensinine is a bisbenzylisoquinoline alkaloid primarily found in the seeds and other parts of the lotus (B1177795) (Nelumbo nucifera Gaertn.). mdpi.comresearchgate.net It has been reported to possess a range of biological activities, including anti-inflammatory and antioxidant effects. mdpi.comnih.gov

Antioxidant Research on Liensinine

Liensinine has demonstrated significant antioxidant activity through various mechanisms. mdpi.comnih.gov

Free Radical Scavenging Activities (e.g., DPPH Assay)

Liensinine exhibits potent free radical scavenging activity. Studies utilizing the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay have shown that Liensinine can effectively scavenge DPPH free radicals in a concentration-dependent manner. mdpi.comresearchgate.netresearchgate.netresearchgate.net The inhibitory concentration 50 (IC₅₀) of Liensinine in the DPPH assay has been reported as 1.8 µg/mL. mdpi.comresearchgate.netresearchgate.net This IC₅₀ value suggests a notable free radical scavenging capability. mdpi.comresearchgate.net

Data on DPPH Free Radical Scavenging Activity:

Assay MethodCompoundIC₅₀ (µg/mL)
DPPHLiensinine1.8 mdpi.comresearchgate.netresearchgate.net
DPPHNeferine10.665 mdpi.com

Regulation of Endogenous Antioxidant Enzymes (e.g., SOD, ATPase)

Liensinine can influence the activity of endogenous antioxidant enzymes. In LPS-induced sepsis mice, Liensinine pre-treatment significantly increased the activity levels of antioxidant enzymes such as Catalase (CAT), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GSH-Px) in spleen tissue, which were decreased by LPS treatment. researchgate.net Concurrently, it decreased the content of malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.net This indicates that Liensinine helps restore the balance between oxidation and anti-oxidation by enhancing the body's natural defense mechanisms. researchgate.net While the search results mention SOD and its activity being increased by Liensinine, direct information on the regulation of ATPase by Liensinine in the context of antioxidant activity was not found in the provided snippets.

Data on the effect of Liensinine on antioxidant enzymes and MDA in spleen tissue of LPS-induced sepsis mice:

Marker/EnzymeEffect of LPSEffect of Liensinine Pre-treatment (Dose-dependent)
MDA ContentSignificantly Increased researchgate.netDecreased researchgate.net
CAT ActivityDecreased researchgate.netIncreased researchgate.net
SOD ActivityDecreased researchgate.netIncreased researchgate.net
GSH-Px ActivityDecreased researchgate.netIncreased researchgate.net

Role of Nrf2 Signaling Pathway in Oxidative Stress Mitigation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway plays a crucial role in the cellular defense against oxidative stress by regulating the expression of antioxidant enzymes and detoxification proteins. frontiersin.org Research suggests that Liensinine exerts its anti-oxidative stress effects, at least in part, by regulating the Nrf2 signaling pathway. nih.govnih.govresearchgate.net Studies have shown that Liensinine can play an anti-oxidative stress role by regulating the Nrf2/Keap1 signaling pathway. nih.gov Furthermore, Liensinine has been reported to attenuate inflammatory response and oxidative stress by activation of the Nrf2/HO-1 signaling pathway, upregulating Nrf2 and HO-1 protein levels. researchgate.net In a high-fat diet-induced non-alcoholic fatty liver disease (NAFLD) model, Liensinine administration meliorated oxidative stress in the liver by mediating the Nrf2 signaling pathway. nih.gov

Other Investigated Biological Activities

Beyond its anti-inflammatory and antioxidant properties, Liensinine has been investigated for several other biological activities. It has been reported to have anti-arrhythmic and anti-hypertensive effects. medchemexpress.comguidechem.comcd-bioparticles.net Liensinine has also shown potential in treating pulmonary fibrosis and inducing relaxation on vascular smooth muscle. medchemexpress.comguidechem.comcd-bioparticles.net Furthermore, studies have explored its anti-proliferative activity in vascular smooth muscle cells mdpi.comresearchgate.netuts.edu.au and its potential as an autophagy/mitophagy inhibitor. medchemexpress.com Liensinine and other alkaloids from Nelumbo nucifera are reported as potent anticancer, cardiovascular protective, and neuroprotective agents. mdpi.comnih.gov Specifically, Liensinine has shown potential neuroprotective effects and the ability to inhibit intracellular Aβ toxicity in transgenic Caenorhabditis elegans, suggesting potential therapeutic implications for neurodegenerative diseases like Alzheimer's disease. nih.gov It has also been investigated for its role in attenuating inflammatory and fibrotic responses in lung injury models. medchemexpress.com

Vascular Smooth Muscle Relaxation Mechanisms (e.g., RhoA/ROCK Pathway)

Liensinine has demonstrated effects on vascular smooth muscle, contributing to its potential antihypertensive properties. guidechem.comfrontiersin.org Studies on isolated mesenteric vascular smooth muscle have shown that liensinine can inhibit contraction induced by KCl. researchgate.net This suggests a potential as a relaxant for abnormal smooth muscle contractions. researchgate.net

Research indicates that liensinine, along with other alkaloids from Nelumbinis plumula, can exert antihypertensive and aortic protection effects through mechanisms involving the regulation of the RhoA/ROCK pathway. frontiersin.orgresearchgate.net The RhoA/ROCK signaling pathway plays a crucial role in regulating smooth muscle contractility and relaxation. nih.gov Activated RhoA, a molecular switch, binds to GTP and regulates ROCK (Rho-kinase), a cytoplasmic serine/threonine-specific kinase. nih.govresearchgate.net ROCK activation leads to the phosphorylation of the myosin light chain (MLC), which is essential for smooth muscle contraction. nih.govmdpi.com ROCK can induce contraction by inhibiting myosin light chain phosphatase (MLCP) activity through phosphorylation of its regulatory subunit MYPT1 or by phosphorylating CPI-17, which also inhibits MLCP. nih.govmdpi.com

Alkaloids from Nelumbinis plumula, including liensinine, have been shown to inhibit vascular smooth muscle cell cytoskeleton remodeling and regulate the RhoA/ROCK pathway. frontiersin.org Specifically, these alkaloids exhibited vasodilatation effects on angiotensin II-induced rat aortic tissue constriction by inhibiting the proliferation of vascular smooth muscle cells (VSMCs). frontiersin.org In hypertensive rat models, they normalized blood pressure by reversing RhoA transposition, ROCK activation, and MYPT1 phosphorylation. frontiersin.org This suggests that liensinine's vascular smooth muscle relaxation effects may be mediated, at least in part, by modulating the RhoA/ROCK signaling cascade, leading to reduced MLC phosphorylation and subsequent relaxation. nih.govmdpi.comresearchgate.net

Anti-HIV Potentials

Studies have indicated that liensinine, along with other alkaloids isolated from Nelumbo nucifera, possesses anti-HIV activity. frontiersin.orgresearchgate.net Research has shown that bisbenzylisoquinoline alkaloids, including isoliensinine and its analogs, exhibit strong anti-HIV activities. frontiersin.org Some alkaloids from Nelumbo nucifera, such as coclaurine, norcoclaurine, liensinine, neferine, and isoliensinine, have demonstrated anti-RTase activity. researchgate.net RTase (reverse transcriptase) is a crucial enzyme for the replication of HIV. Inhibition of this enzyme is a common strategy in antiretroviral therapy. researchgate.net These findings suggest that liensinine may exert its anti-HIV effects by interfering with the reverse transcription process, a key step in the HIV life cycle. researchgate.net Further studies are needed to fully elucidate the specific mechanisms by which liensinine inhibits HIV.

Amelioration of Metabolic Disorders (e.g., Type 2 Diabetes Mellitus with Hyperlipidemia, Nonalcoholic Fatty Liver Disease)

Liensinine has been reported to ameliorate Type 2 Diabetes Mellitus with hyperlipidemia and Nonalcoholic Fatty Liver Disease (NAFLD). frontiersin.org Type 2 diabetes mellitus (T2DM) and NAFLD frequently coexist and are considered manifestations of metabolic syndrome. nih.govarchivesofmedicalscience.comnih.govxiahepublishing.com NAFLD is characterized by excessive fat accumulation in the liver and can progress to more severe conditions like nonalcoholic steatohepatitis (NASH). nih.govxiahepublishing.com The presence of T2DM increases the risk of NAFLD progression and associated complications. nih.govxiahepublishing.com

While the precise mechanisms by which liensinine ameliorates these conditions are not detailed in the provided search results, its potential beneficial effects suggest an influence on metabolic pathways involved in glucose and lipid homeostasis. Metabolic syndrome involves perturbations in glucose tolerance, insulin (B600854) resistance, and dyslipidemia. archivesofmedicalscience.com NAFLD is strongly associated with insulin resistance and obesity. nih.govxiahepublishing.com The ameliorative effects of liensinine on T2DM with hyperlipidemia and NAFLD imply potential interactions with mechanisms regulating insulin sensitivity, glucose metabolism, and lipid profiles. frontiersin.org Further research is required to delineate the specific molecular targets and pathways through which liensinine exerts these effects.

Anti-Thrombotic and Anti-Platelet Aggregation Effects

Liensinine has demonstrated remarkable effects against thrombosis and possesses strong effects against platelet aggregation and coagulation. researchgate.net Studies have investigated the effects of liensinine on platelet aggregation and coagulation function in rats. researchgate.net Liensinine significantly inhibited platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) in vivo. researchgate.net It also markedly prolonged bleeding time, coagulation time, prothrombin time (PT), activated partial thromboplastin (B12709170) time (APTT), and thrombin time (TT). researchgate.net Furthermore, liensinine inhibited artery-vein bypass and Chandler's thrombus models in varying degrees, significantly reducing thrombus weight. researchgate.net

Platelet aggregation plays a crucial role in the development of thromboembolic disorders. mdpi.comfrontiersin.org Various endogenous compounds, including ADP, stimulate platelet aggregation through different pathways. mdpi.com Antiplatelet agents often target these pathways to prevent clot formation. mdpi.comfrontiersin.org The observed inhibition of ADP-induced platelet aggregation by liensinine suggests an interference with this specific pathway. researchgate.netmdpi.com The prolongation of coagulation times indicates an impact on the coagulation cascade. researchgate.net These findings collectively highlight liensinine's potential as an antithrombotic and anti-platelet aggregation agent, influencing both cellular and humoral aspects of blood clotting. researchgate.net

Data on Liensinine's Anti-Thrombotic and Anti-Platelet Effects:

EffectObservation in RatsSignificance
Platelet AggregationSignificant inhibition of ADP-induced platelet aggregation in vivo. researchgate.netSuggests interference with platelet activation pathways. researchgate.netmdpi.com
Bleeding TimeMarkedly prolonged. researchgate.netIndicates impaired primary hemostasis. researchgate.net
Coagulation TimeMarkedly prolonged. researchgate.netSuggests influence on the overall coagulation process. researchgate.net
Prothrombin Time (PT)Markedly prolonged. researchgate.netIndicates impact on the extrinsic and common coagulation pathways. researchgate.net
Activated Partial Thromboplastin Time (APTT)Markedly prolonged. researchgate.netIndicates impact on the intrinsic and common coagulation pathways. researchgate.net
Thrombin Time (TT)Markedly prolonged. researchgate.netSuggests interference with the final step of coagulation (fibrin formation). researchgate.net
Thrombus FormationInhibited artery-vein bypass and Chandler's thrombus models, reduced thrombus weight. researchgate.netDemonstrates in vivo antithrombotic efficacy. researchgate.net

Counteraction of Muscle Atrophy (e.g., Myostatin Protein Targeting and Downstream Signaling)

Recent research suggests the potential of liensinine to counteract muscle atrophy by targeting the myostatin protein and influencing its downstream signaling. nih.gov Muscle atrophy, characterized by a decline in muscle mass and function, is a significant concern, particularly in aging populations. nih.gov Myostatin (MSTN) is a well-known myokine that acts as a potent negative regulator of skeletal muscle growth. nih.govresearchgate.netmdpi.comnih.gov Inhibition of myostatin has shown promise in increasing muscle mass and counteracting muscle atrophy. nih.govmdpi.comnih.gov

Liensinine has been identified as a potential candidate that targets myostatin. nih.gov Studies utilizing cellular thermal shift assay (CETSA) and drug affinity response target stability (DARTS) assay have supported this interaction. nih.gov Further cellular and in vivo studies have demonstrated liensinine's potential in combating muscle atrophy. nih.gov The proposed mechanism of action involves hindering the interaction between myostatin and the activin receptor type IIB (ActRIIB). nih.gov Myostatin typically binds to ActRIIB, initiating a signaling cascade that ultimately inhibits muscle growth. researchgate.netmdpi.com By interfering with this interaction, liensinine may disrupt the inhibitory signaling of myostatin. nih.gov

Furthermore, liensinine's effects may involve downregulating the expression of downstream proteins in the myostatin signaling pathway, including muscle RING-finger protein-1 (MuRF-1) and muscle atrophy F-box (MAFbx)/Atrogin-1. nih.gov These proteins are known as atrogenes and are upregulated during muscle atrophy, contributing to protein degradation. Inhibition of myostatin signaling typically leads to the inactivation of SMAD2 and SMAD3, preventing skeletal muscle atrophy by inactivating E3 ligases like MuRF-1 and MAFbx. researchgate.net By potentially downregulating these atrogenes, liensinine could promote muscle regeneration. nih.gov

Summary of Liensinine's Effects on Muscle Atrophy:

Target/MechanismObserved EffectImplication
Myostatin (MSTN) ProteinPotential targeting identified by CETSA and DARTS assays. nih.govSuggests a direct or indirect interaction with myostatin. nih.gov
Interaction with Activin Receptor Type IIB (ActRIIB)May hinder the interaction between myostatin and ActRIIB. nih.govDisrupts the initiation of myostatin's inhibitory signaling. nih.govresearchgate.net
Downstream Signaling Proteins (MuRF-1, MAFbx)May downregulate the expression of MuRF-1 and MAFbx/Atrogin-1. nih.govReduces protein degradation associated with muscle atrophy. nih.govresearchgate.net
Muscle AtrophyDemonstrated promising potential in combating muscle atrophy in cellular and in vivo studies. nih.govSupports its therapeutic potential for muscle wasting conditions. nih.gov
Muscle RegenerationUltimately promotes muscle regeneration. nih.govContributes to the restoration of muscle mass and function. nih.gov

Pharmacokinetics and Biotransformation of Liensinine

Absorption Characteristics and Oral Bioavailability Studies

Absorption is the process by which a compound enters the bloodstream from its site of administration. Oral administration is a common route, but it requires the compound to traverse the gastrointestinal tract and its barriers. Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. eupati.euopentextbc.ca

Studies investigating the pharmacokinetics of liensinine in mice have utilized both oral and intravenous administration to assess its absorption and bioavailability. Following oral administration of liensinine at 5 mg/kg in mice, the absolute bioavailability was reported to be 1.8%. akjournals.com This relatively low oral bioavailability suggests that a significant portion of the administered dose may not reach systemic circulation in its intact form. In contrast, intravenous administration (1 mg/kg) allows for 100% bioavailability as the compound is delivered directly into the bloodstream. eupati.eugenomind.com

Data from a pharmacokinetic study in mice illustrate the difference in exposure between oral and intravenous routes:

Administration RouteDose (mg/kg)AUC(0-t) (ng/mL*h)Bioavailability (%)
Intravenous1211.2 ± 54.9100
Oral518.8 ± 2.71.8

Data derived from a pharmacokinetic study in mice akjournals.com. AUC(0-t) represents the area under the blood concentration-time curve from time zero to the last measurable concentration.

The observed low oral bioavailability of liensinine in mice indicates potential challenges in achieving sufficient systemic concentrations after oral dosing. Factors that can influence oral absorption and bioavailability include the compound's solubility, permeability across biological membranes, stability in the gastrointestinal tract, and first-pass metabolism in the gut wall and liver. opentextbc.cagenomind.comjcu.edu.au

Distribution Patterns Across Biological Compartments and Tissues

Distribution describes the reversible movement of a compound from the systemic circulation into tissues and biological compartments. This process is influenced by factors such as blood flow, tissue permeability, protein binding, and the physicochemical properties of the compound. genomind.comabdn.ac.uk The distribution pattern determines the concentration of the compound at its target site and in off-target tissues.

Specific data on the distribution patterns of liensinine across various biological compartments and tissues, including its permeability across the blood-brain barrier (BBB), are limited in the provided search results. However, the blood-brain barrier is a specialized interface that restricts the entry of many substances into the central nervous system, primarily through tight junctions between endothelial cells and the action of efflux transporters. frontiersin.orgnih.govmdpi.comnih.gov The ability of a compound to cross the BBB is crucial for its activity in the brain. While general mechanisms of BBB transport, such as lipid-mediated diffusion and carrier-mediated transport, are well-established, the specific BBB permeability of liensinine has not been detailed in the search results. nih.gov

Metabolic Pathways and Enzyme Involvement

Metabolism, or biotransformation, is the process by which the body chemically modifies compounds. This typically occurs through enzymatic reactions, primarily in the liver, but also in other tissues like the gut wall, kidneys, and lungs. abdn.ac.uknih.gov Metabolism generally converts lipophilic compounds into more hydrophilic metabolites, facilitating their excretion. abdn.ac.uknih.gov Metabolic pathways can involve various types of reactions, including oxidation, reduction, hydrolysis, and conjugation. libretexts.orgwikipedia.orginterchim.com

While the specific metabolic pathways of liensinine are not extensively detailed in the provided search results, general principles of drug metabolism apply.

Role of Cytochrome P450 (CYP) Enzymes in Liensinine Metabolism

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a major role in the metabolism of many drugs and endogenous compounds. medsafe.govt.nzwikipedia.org They are primarily located in the liver and small intestine and are involved in oxidation reactions. medsafe.govt.nzwikipedia.org The CYP3A family, particularly CYP3A4, is the most abundant and metabolically significant subfamily in the liver. medsafe.govt.nz

Although direct evidence of specific CYP enzymes involved in liensinine metabolism is not present in the search results, it is common for many natural products and alkaloids to be substrates for CYP enzymes. Studies on related alkaloids, such as neferine (B1663666) (also found in Nelumbo nucifera), have indicated metabolism by CYP450 enzyme systems. researchgate.net Further research would be needed to identify the specific CYP isoforms involved in liensinine's biotransformation.

Interactions with Drug Efflux Transporters

Drug efflux transporters, such as P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2), are membrane proteins that actively pump compounds out of cells. nih.govplos.orguthsc.edu These transporters are strategically located in various tissues, including the intestinal epithelium, liver, kidneys, and the blood-brain barrier, where they limit the absorption, promote the excretion, and restrict the tissue penetration of their substrates. frontiersin.orgnih.govnih.govuthsc.edu

P-gp and BCRP are significant determinants of drug pharmacokinetics and can affect oral bioavailability, tissue distribution (including brain penetration), and elimination. frontiersin.orgnih.govuthsc.edu While the provided search results discuss the general role of these transporters in drug disposition and at the BBB, there is no specific information confirming whether liensinine is a substrate for P-gp or BCRP or if it interacts with these transporters. frontiersin.orgnih.govnih.govplos.orguthsc.edu Such interactions could significantly influence liensinine's pharmacokinetic profile.

Elimination Processes and Excretion Routes

Elimination is the irreversible removal of a compound from the body. This occurs through metabolism and excretion. genomind.comnih.govrxkinetics.com Excretion is the process by which the intact compound or its metabolites are removed from the body, primarily via the kidneys (in urine) and the liver (in bile, leading to fecal excretion). nih.govrxkinetics.commerckmanuals.com The route and rate of excretion are influenced by the compound's physicochemical properties, particularly its water solubility. abdn.ac.uknih.govmerckmanuals.com

Compounds that are sufficiently water-soluble can be excreted unchanged by the kidneys. abdn.ac.uknih.govmerckmanuals.com Lipophilic compounds, like many alkaloids, typically undergo metabolism to more polar forms before being excreted in urine or bile. abdn.ac.uknih.gov Biliary excretion is a significant route for compounds with higher molecular weights and those actively secreted by the liver. nih.govmerckmanuals.com

Specific data on the elimination processes and excretion routes of liensinine are not detailed in the provided search results. Further studies would be required to determine the primary routes of excretion (renal, biliary, or both) and the rate at which liensinine and its metabolites are eliminated from the body.

Application of LC-MS/MS and UPLC-MS/MS in Pharmacokinetic Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and Ultra-Performance Liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are powerful analytical techniques widely used for the quantitative determination of compounds in biological matrices during pharmacokinetic studies. akjournals.comresearchgate.netnih.govnih.govtandfonline.com These methods offer high sensitivity, selectivity, and speed, making them suitable for analyzing complex biological samples like blood, plasma, and tissue homogenates. akjournals.comnih.govnih.gov

Several studies on the pharmacokinetics of liensinine have successfully employed UPLC-MS/MS and HPLC-MS/MS methods for its quantification in biological samples, particularly mouse and rat plasma. akjournals.comresearchgate.netnih.govnih.gov These methods typically involve sample preparation steps, such as protein precipitation, followed by chromatographic separation and detection using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. akjournals.comnih.govnih.gov

Key parameters evaluated during the validation of these analytical methods include linearity, accuracy, precision, recovery, matrix effect, and the lower limit of quantification (LLOQ). akjournals.comnih.govnih.gov For example, a UPLC-MS/MS method for liensinine in mouse blood demonstrated a linear range of 0.5 to 400 ng/mL and an LLOQ of 0.5 ng/mL. akjournals.com Another HPLC-MS/MS method for liensinine in rat plasma reported a linear range of 0.05–1000 ng/mL and a significantly lower LLOQ of 0.05 ng/mL, highlighting the sensitivity achievable with these techniques. nih.gov The successful application of these validated methods has enabled the determination of pharmacokinetic parameters such as AUC, which are essential for understanding the in vivo behavior of liensinine. akjournals.comnih.govnih.gov

Preclinical Efficacy and Safety Assessment of Liensinine

In Vitro Screening Methodologies and Cell-Based Assays for Biological Activity

In vitro studies are fundamental in the initial assessment of liensinine's biological activities and mechanisms of action. These studies utilize various cell-based assays and screening methodologies to evaluate effects on cell viability, proliferation, apoptosis, migration, invasion, and specific signaling pathways.

Liensinine has demonstrated effects in various cell lines, indicating potential therapeutic applications in different diseases. For instance, in human neuroblastoma cells (SH-SY5Y) transfected with a mutation associated with Alzheimer's disease (APP695swe), liensinine significantly improved cell viability and reduced reactive oxygen species (ROS) levels. nih.govresearchgate.net It has also shown the ability to inhibit β-amyloid and tau-induced toxicity in these cells. nih.govresearchgate.net

In the context of cancer research, liensinine has been investigated for its effects on various cancer cell lines. It has shown dose-dependent inhibition of proliferation and induction of apoptosis in osteosarcoma (OS) cells. nih.gov In breast cancer cells (MDA-MB-231 and MCF-7), liensinine reduced cell viability, migration, and invasion. nih.govresearchgate.net The compound also induced apoptosis in breast cancer cells, characterized by an increased Bax/Bcl-2 ratio, caspase-3 activation, and PARP cleavage. nih.govresearchgate.net Furthermore, liensinine has been shown to inhibit the proliferation and migration of hepatocellular carcinoma (HCC) cells in vitro. nih.gov Studies on gastric cancer cells also indicate that liensinine can significantly inhibit their proliferation and induce apoptosis. researchgate.net

Beyond cancer and neuroprotection, liensinine has exhibited anti-inflammatory and antioxidant activities in vitro. It suppressed platelet-derived growth factor-stimulated proliferation and tumor necrosis factor-α (TNF-α) induced matrix metalloproteinase-9 (MMP-9) enzymatic activity in human vascular smooth muscle cells (VSMC). mdpi.com Liensinine also decreased nitric oxide (NO) generation in RAW 264.7 macrophage cells and showed potent antioxidant activity by scavenging DPPH free radicals and inhibiting serum lipid peroxidation. mdpi.com

Mechanistic studies in vitro have revealed that liensinine can influence key cellular processes. It has been identified as an inhibitor of late-stage autophagy/mitophagy by blocking autophagosome-lysosome fusion. medchemexpress.comiiarjournals.org This mechanism is suggested to contribute to its ability to sensitize breast cancer cells to chemotherapy. nih.goviiarjournals.org In osteosarcoma cells, liensinine promoted intracellular ROS production, enhanced the GSSG/GSH ratio, and induced mitochondrial membrane potential loss, leading to ROS-mediated suppression of the JAK2/STAT3 signaling pathway. nih.gov

Table 1 summarizes some key in vitro findings for liensinine:

Cell Line / ModelBiological Activity EvaluatedKey FindingsSource
APP695swe SH-SY5Y cellsCell viability, ROS levels, β-amyloid and tau toxicityImproved viability, reduced ROS, inhibited toxicity nih.govresearchgate.net
Osteosarcoma (OS) cellsProliferation, apoptosis, cell cycle, ROS, JAK2/STAT3 pathwayInhibited proliferation, induced apoptosis & G0/G1 arrest, promoted ROS, suppressed JAK2/STAT3 nih.gov
MDA-MB-231 & MCF-7 breast cancer cellsViability, migration, invasion, apoptosisReduced viability, migration, invasion; induced apoptosis (increased Bax/Bcl-2, activated caspase-3, PARP cleavage) nih.govresearchgate.net
HCC cellsProliferation, migrationSuppressed proliferation and migration nih.gov
Gastric cancer cellsProliferation, apoptosisInhibited proliferation, induced apoptosis (increased cleaved PARP, caspase-3, caspase-9) researchgate.net
Human VSMCProliferation, MMP-9 activity, IL-6 expressionSuppressed PDGF-stimulated proliferation, inhibited TNF-α induced MMP-9 activity & IL-6 expression mdpi.com
RAW 264.7 macrophage cellsNO generationDecreased NO generation mdpi.com
General antioxidant assaysDPPH radical scavenging, serum lipid peroxidationPotent antioxidant activity (low IC50 for DPPH), inhibited lipid peroxidation mdpi.com
Breast cancer cellsAutophagy/mitophagyInhibited late-stage autophagy/mitophagy by blocking autophagosome-lysosome fusion medchemexpress.comiiarjournals.org

In Vivo Translational Research Models and Validation Studies

In vivo studies are essential for evaluating the efficacy of liensinine in a living system, assessing its effects on disease progression, and exploring its mechanisms in a more complex environment. Rodent and non-mammalian models are commonly used for these purposes. mdpi.com

Rodent Models of Disease (e.g., mice, rats) for Therapeutic Efficacy

Rodent models are frequently employed to assess the therapeutic efficacy of liensinine in various disease settings. These models aim to mimic aspects of human diseases to evaluate the compound's potential benefits.

In a mouse model of sepsis induced by LPS, liensinine attenuated inflammation and oxidative stress in spleen tissue. nih.gov It significantly reduced levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while increasing the anti-inflammatory cytokine IL-10 in a dose-dependent manner. nih.gov Liensinine also reversed the LPS-induced increase in inducible nitric oxide synthase (iNOS) expression. nih.gov In a mouse model of intestinal injury induced by sepsis, liensinine reduced intestinal damage, increased goblet cell number, decreased inflammatory cytokine release by inhibiting NF-kB phosphorylation and NLRP3 inflammasome synthesis, reduced oxidative stress and ROS accumulation by regulating the Nrf2/keap1 pathway, and alleviated the inhibition of intestinal autophagy by inhibiting the PI3K/Akt/mTOR pathway, thereby reducing excessive apoptosis of intestinal cells. nih.gov

Studies in cancer xenograft models in nude mice have shown that liensinine can inhibit tumor growth. In an osteosarcoma xenograft model, liensinine effectively inhibited tumor growth and promoted apoptosis without apparent negative effects on internal organs. nih.gov Liensinine also inhibited the growth of Hucc-T1 transplanted tumors in nude mice, restraining the proliferation of intrahepatic cholangiocarcinoma (ICC) cells and suppressing epithelial-mesenchymal transition (EMT). researchgate.net In a breast cancer xenograft model, liensinine augmented the inhibitory efficacy of another compound (artemisitene) on tumor growth without obvious side effects. bohrium.com Oral administration of liensinine also reduced osteolysis in nude mice with intratibial injection of MDA-MB-231 breast cancer cells, suggesting a potential role in preventing breast cancer bone metastasis and associated bone loss. nih.govresearchgate.net Furthermore, liensinine has been shown to suppress the proliferation and migration of HCC both in vitro and in vivo. nih.gov Studies in gastric cancer models in vivo also indicate that liensinine can significantly inhibit tumor cell proliferation. researchgate.net

In a mouse model of acute liver injury (ALI) induced by LPS/D-GalN, liensinine treatment attenuated pathological liver injury and inflammatory responses. nih.gov It improved survival rates in a dose-dependent manner and reduced serum transaminase levels (ALT and AST). nih.gov Liensinine also partially reversed the decrease in GSH content, inhibited MDA production, and inhibited ROS production in these mice. nih.gov The protective effect of liensinine in this model was suggested to be partly related to the inhibition of ferroptosis in alternatively activated macrophages (AAM). nih.gov

Table 2 summarizes some key in vivo findings in rodent models:

Animal Model (Rodent)Disease ModelKey FindingsSource
Mouse (LPS-induced sepsis)Sepsis (spleen injury)Attenuated inflammation (reduced TNF-α, IL-6, IL-1β, iNOS; increased IL-10), reduced oxidative stress nih.gov
Mouse (LPS-induced sepsis)Sepsis (intestinal injury)Reduced intestinal damage, increased goblet cells, decreased inflammatory cytokines (inhibited NF-kB, NLRP3), reduced oxidative stress (Nrf2/keap1), alleviated autophagy inhibition (PI3K/Akt/mTOR), reduced apoptosis nih.gov
Nude mouse (Osteosarcoma xenograft)OsteosarcomaInhibited tumor growth, promoted apoptosis nih.gov
Nude mouse (ICC xenograft)Intrahepatic CholangiocarcinomaInhibited tumor growth, restrained ICC cell proliferation, suppressed EMT researchgate.net
NCG mouse (Breast cancer xenograft)Breast CancerAugmented inhibitory efficacy of artemisitene (B1248809) on tumor growth bohrium.com
Nude mouse (Breast cancer intratibial injection)Breast Cancer Bone MetastasisReduced osteolysis nih.govresearchgate.net
Mouse (HCC model)Hepatocellular CarcinomaSuppressed proliferation and migration nih.gov
Mouse (Gastric cancer model)Gastric CancerInhibited tumor cell proliferation researchgate.net
Mouse (LPS/D-GalN-induced)Acute Liver InjuryAttenuated liver injury, improved survival, reduced serum transaminases, partially reversed GSH decrease, inhibited MDA and ROS production, inhibited ferroptosis in AAM nih.gov

Non-Mammalian Models (e.g., Caenorhabditis elegans) for Mechanistic Exploration

Non-mammalian models, such as the nematode Caenorhabditis elegans, offer valuable tools for mechanistic studies due to their genetic tractability, transparent body, and relatively short lifespan. frontiersin.org

C. elegans models have been utilized to investigate the neuroprotective effects and underlying mechanisms of liensinine, particularly in the context of Alzheimer's disease. In transgenic C. elegans models expressing proteins associated with Alzheimer's (e.g., β-amyloid, tau), liensinine inhibited toxicity and enhanced stress resistance. nih.govresearchgate.net Neuroprotective effects were observed through improved chemotaxis, 5-hydroxytryptamine sensitivity, and the integrity of injured neurons. nih.govresearchgate.netresearchgate.net Mechanistic studies in C. elegans revealed that liensinine could upregulate the expression of autophagy-related genes (such as lgg-1, unc-51, pha-4, atg-9, and ced-9) and reduce the accumulation of β-amyloid induced autophagosomes, suggesting a key role of the autophagy pathway in its neuroprotective effects. nih.govresearchgate.netresearchgate.netdntb.gov.ua Liensinine also prolonged the average lifespan of C. elegans and decreased intracellular ROS levels, indicating antioxidant properties in this model. nih.gov

Table 3 summarizes key findings in C. elegans models:

Animal Model (Non-mammalian)Disease Model / FocusKey FindingsSource
Caenorhabditis elegansAlzheimer's disease modelsInhibited β-amyloid and tau toxicity, enhanced stress resistance, improved chemotaxis, 5-hydroxytryptamine sensitivity, and integrity of injured neurons. nih.govresearchgate.netresearchgate.netdntb.gov.ua
Caenorhabditis elegansAutophagy pathwayUpregulated autophagy-related genes (lgg-1, unc-51, pha-4, atg-9, ced-9), reduced β-amyloid induced autophagosome accumulation, suggested autophagy pathway involvement in neuroprotection. nih.govresearchgate.netresearchgate.netdntb.gov.ua
Caenorhabditis elegansLifespan and oxidative stressProlonged average lifespan, decreased intracellular ROS levels. nih.gov

General Safety Pharmacology and Systemic Effects in Preclinical Settings

Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure. europa.eu These studies are crucial for identifying potential risks before human trials. nih.gov Preclinical safety assessments also include evaluating systemic effects in animal models. fda.goveurofinsdiscovery.com

While detailed adverse effect profiles are outside the scope of this section as per the instructions, general safety pharmacology and systemic effects observed in preclinical studies can be discussed.

In the osteosarcoma xenograft mouse model, liensinine effectively inhibited tumor growth and promoted apoptosis, and importantly, it had no apparent negative effect on the internal organs examined. nih.gov This suggests a degree of systemic tolerance in this specific model at the tested dose.

A study evaluating the potential cardiotoxicity of liensinine in primary neonatal rat cardiomyocytes and human-induced pluripotent stem cell-derived cardiomyocytes (hiPS-CMs) using real-time cellular analysis (RTCA) showed that liensinine could cause disruption of calcium homeostasis and affect biomechanical cardiomyocyte contractility in vitro. mdpi.com These effects were dose and time-dependent and showed recovery. mdpi.com While this is an in vitro finding, it highlights a potential area for consideration in general safety pharmacology.

In the context of the sepsis-induced intestinal injury mouse model, while demonstrating protective effects, the study focused on the efficacy and mechanistic aspects related to inflammation, oxidative stress, and apoptosis in the intestine. nih.gov The acute liver injury mouse model also focused on the protective effects of liensinine against LPS/D-GalN-induced damage and inflammatory responses. nih.gov

The available search results provide some insights into the efficacy and mechanisms of liensinine in various preclinical models, with some indication of systemic effects or lack thereof in specific contexts (e.g., lack of negative effects on internal organs in an osteosarcoma model). nih.gov Comprehensive general safety pharmacology studies, typically involving assessments of effects on the cardiovascular, central nervous, and respiratory systems, are standard in preclinical development but specific detailed findings for liensinine across these systems were not extensively detailed in the provided search results. europa.eu

Structure Activity Relationship Sar and Analog Development of Liensinine

SAR Analysis of Liensinine and its Bisbenzylisoquinoline Alkaloid Analogs

Liensinine belongs to the bisbenzylisoquinoline alkaloid family, characterized by a structure composed of two tetrahydroisoquinoline units linked by benzyl (B1604629) and diphenyl ether bridges. researchgate.net Variations in the substitution patterns, stereochemistry, and the nature of the linking bridges within this structural scaffold contribute to the diverse biological activities observed among different bisbenzylisoquinoline alkaloids. Liensinine itself is a phenolic bisbenzylisoquinoline alkaloid. frontiersin.org

Studies on bisbenzylisoquinoline alkaloids from Nelumbo nucifera, including liensinine, isoliensinine (B150267), and neferine (B1663666), have explored their activities against various biological targets. biotech-asia.orgresearchgate.netresearchgate.net For instance, these alkaloids have been investigated for potential inhibitory effects on SARS-CoV-2 3CLPro. researchgate.net In one study, isoliensinine demonstrated notable inhibition of this protease. researchgate.net

Another area of investigation involves the anticholinesterase activity of bisbenzylisoquinoline alkaloids. researchgate.netfrontiersin.orgnih.gov Research has indicated that isoliensinine exhibits inhibitory effects on both acetylcholinesterase and butyrylcholinesterase. frontiersin.orgnih.gov Comparative analysis of liensinine, isoliensinine, and neferine suggested that isoliensinine had a stronger inhibitory effect on butyrylcholinesterase among the three. frontiersin.orgnih.gov These findings imply that subtle structural differences among these closely related analogs can influence their inhibitory potency against specific enzymes.

Rational Design and Synthesis Strategies for Novel Liensinine Derivatives

Rational design of novel liensinine derivatives is guided by the insights gained from SAR analysis and understanding the interactions of liensinine with its biological targets. This approach involves making targeted modifications to the liensinine structure with the aim of enhancing desired activities, improving pharmacokinetic properties, or reducing potential off-target effects. mdpi.com

Synthesis strategies for creating liensinine derivatives often involve modifying specific parts of the bisbenzylisoquinoline scaffold. Potential modification sites include the hydroxyl group, the methoxy (B1213986) groups, the nitrogen atoms, and the carbon linkers between the isoquinoline (B145761) and benzyl moieties.

While specific detailed synthetic routes for a broad range of novel liensinine derivatives are primarily found in specialized chemical literature and patents, general strategies for alkaloid modification can be applied. These may include:

Derivatization of Hydroxyl Groups: Esterification or etherification of the phenolic hydroxyl group can alter polarity and potentially improve membrane permeability or modify interactions with binding sites.

Modification of Methoxy Groups: Demethylation or replacement with other alkoxy groups could impact metabolic stability or binding affinity.

Alterations to the Nitrogen Atoms: Quaternization of the tertiary amines could affect charge and distribution within biological systems.

Skeletal Modifications: Changes to the length or nature of the linker chains, or modifications to the isoquinoline or benzyl ring systems, could explore different conformational spaces and interaction profiles.

Computational methods, such as molecular docking and molecular dynamics simulations, play an increasingly important role in the rational design process. researchgate.netnih.gov These tools can help predict how structural modifications might affect binding affinity to target proteins and assess the stability of the resulting complexes, guiding the synthetic efforts towards more promising candidates. researchgate.net

Future Research Directions and Therapeutic Potential of Liensinine

Elucidation of Further Molecular Mechanisms and Signaling Pathways

Despite progress in understanding some of Liensinine's mechanisms, a comprehensive elucidation of its molecular targets and the signaling pathways it modulates is still needed. Current research indicates its involvement in several key pathways, but deeper investigation is required to map the complete network of interactions.

Studies have shown Liensinine's ability to inhibit the PI3K/AKT signaling pathway, which is frequently dysregulated in various cancers and plays a critical role in cell proliferation, survival, and migration. jcancer.orgnih.govresearchgate.netprobiologists.com For instance, in gastric cancer cells, Liensinine significantly inhibited the expression of p-AKT and p-PI3K, leading to apoptosis. nih.govresearchgate.net Similarly, research in breast cancer suggests that Liensinine, particularly in combination with artemisitene (B1248809), synergistically inhibits breast cancer progression by suppressing PI3K-AKT signaling. bohrium.com

Liensinine has also been shown to modulate the Wnt/β-Catenin signaling pathway, which is implicated in various diseases, including myocardial infarction. mdpi.commdpi.com Research in murine models of myocardial infarction demonstrated that Liensinine prevented excessive inflammatory responses and inhibited the aberrant activation of Wnt/β-catenin signaling, suggesting a potential therapeutic strategy for acute myocardial infarction. mdpi.commdpi.com

Furthermore, Liensinine has been identified as an inhibitor of late-stage autophagy and mitophagy by blocking autophagosome-lysosome fusion. researchgate.netnih.gov This mechanism, potentially involving the inhibition of RAB7A recruitment to lysosomes, can sensitize cancer cells to chemotherapy. nih.gov Research in breast cancer cells showed that Liensinine synergized with doxorubicin (B1662922) to inhibit tumor growth by inhibiting mitophagy and inducing mitochondrial fission. researchgate.netnih.gov

Investigations also suggest Liensinine's impact on oxidative stress by increasing reactive oxygen species (ROS) levels in cancer cells, contributing to apoptosis. jcancer.orgnih.govresearchgate.net In sepsis-induced acute kidney injury models, Liensinine pretreatment reduced oxidative stress and inflammation, potentially through modulation of the JNK/p38-ATF2 axis. x-mol.net

Future research should focus on:

Identifying additional direct protein targets of Liensinine through advanced techniques like pull-down assays and mass spectrometry.

Mapping the downstream effects of Liensinine on various signaling cascades with greater precision.

Investigating the interplay between the different pathways modulated by Liensinine to understand its integrated cellular effects.

Exploring the specific points of intervention within pathways, such as the modulation of upstream ligands or receptors in the Wnt/β-catenin pathway. mdpi.com

Identification and Validation of Novel Therapeutic Targets

The diverse biological activities of Liensinine suggest its potential to target a range of proteins and pathways relevant to various diseases. Identifying and validating these novel therapeutic targets is a critical step in developing Liensinine-based therapies.

Recent studies have identified Myostatin (MSTN) as a potential target of Liensinine in combating muscle atrophy. acs.org Virtual screening and subsequent cellular and in vivo studies indicated that Liensinine targets MSTN, potentially by hindering its interaction with the activin receptor type IIB (ActRIIB) and downregulating downstream proteins like MuRF-1 and MAFbx/Atrogin-1, thereby promoting muscle regeneration. acs.org This finding provides a strong basis for exploring Liensinine's therapeutic potential in muscle wasting conditions. acs.org

Another identified target is the Kv10.1 channel, which Liensinine has shown to inhibit with potent antihepatoma efficacy. researchgate.netacs.org Molecular dynamics simulations and experiments suggest Liensinine interacts with specific residues in the C-linker domain of Kv10.1. acs.org This highlights the potential of Liensinine as a lead compound for anti-hepatocellular carcinoma drugs targeting this ion channel. researchgate.netacs.org

Given Liensinine's effects on autophagy and mitochondrial dynamics, proteins involved in these processes, such as DNM1L (dynamin 1-like), could also be considered key targets for further investigation, particularly in the context of sensitizing cancer cells to chemotherapy. researchgate.netnih.gov

Future research should prioritize:

High-throughput screening approaches to identify novel Liensinine binding partners across different cell types and disease states.

Validating identified targets through genetic and pharmacological approaches to confirm their functional significance in Liensinine's effects.

Investigating the structural basis of Liensinine-target interactions using techniques like X-ray crystallography or cryo-EM to facilitate rational drug design.

Integration of Advanced Multi-Omics Approaches in Liensinine Research

Integrating multi-omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a more holistic understanding of Liensinine's effects on biological systems. This integrated view can reveal complex interactions and identify biomarkers of response or resistance.

Multi-omics studies have proven valuable in understanding the mechanisms of action of natural compounds in medicinal plants. frontiersin.org Applying these approaches to Liensinine research can help to:

Identify global changes in gene and protein expression profiles in response to Liensinine treatment in various disease models.

Uncover metabolic alterations induced by Liensinine that contribute to its therapeutic effects.

Identify potential biomarkers that predict patient response to Liensinine therapy.

Elucidate the complex regulatory networks modulated by Liensinine at multiple molecular levels.

Recent advancements in multi-omics technologies and analytical tools, including platforms like the Multi-omics toolbox (MOTBX), are empowering researchers to integrate diverse datasets for a more comprehensive understanding of biological processes. eatris.euyoutube.com

Future research should leverage:

Transcriptomics and proteomics to identify the full spectrum of genes and proteins affected by Liensinine.

Metabolomics to understand how Liensinine influences cellular metabolism.

Integrated analysis platforms to correlate findings across different omics layers and build comprehensive molecular profiles of Liensinine's effects.

Utilizing multi-omics data to identify potential off-target effects and understand the specificity of Liensinine's actions.

Challenges and Opportunities in Liensinine-Based Drug Development

Developing Liensinine into a clinically approved drug presents both challenges and opportunities. Natural compounds often face hurdles related to bioavailability, solubility, and consistent production.

Challenges include:

Solubility and Bioavailability: Like many natural compounds, Liensinine may have limited aqueous solubility, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. frontiersin.org

Pharmacokinetics: A thorough understanding of Liensinine's pharmacokinetics in different administration routes and species is necessary for clinical translation. While some studies have developed methods for quantifying Liensinine in plasma, more extensive pharmacokinetic profiling is needed. researchgate.net

Standardization: Ensuring consistent quality and quantity of Liensinine extracted from natural sources can be challenging.

Drug Delivery: Developing effective drug delivery systems could enhance Liensinine's bioavailability and target specificity. themedicinemaker.com

Opportunities include:

Natural Source: Being derived from a widely available plant like Nelumbo nucifera offers a potential advantage in terms of sourcing. guidechem.commdpi.com

Multi-targeting Potential: Liensinine's ability to modulate multiple pathways could offer advantages in treating complex diseases like cancer and cardiovascular disorders. jcancer.orgnih.govresearchgate.netprobiologists.combohrium.commdpi.com

Lead Compound: Liensinine's promising activities make it a strong candidate for further structural modification and optimization to improve its pharmacological properties and reduce potential liabilities. researchgate.netfrontiersin.org

Combination Therapy: Research suggests synergistic effects when Liensinine is combined with existing therapeutic agents, such as chemotherapy drugs. bohrium.comresearchgate.netnih.gov This opens opportunities for developing novel combination therapies.

Future drug development efforts should focus on:

Developing formulations and delivery systems to improve Liensinine's solubility and bioavailability.

Conducting comprehensive preclinical pharmacokinetic and pharmacodynamic studies.

Exploring synthetic routes or semi-synthetic modifications to generate analogs with improved properties.

Investigating Liensinine in combination with other drugs to leverage synergistic effects.

Translational Research Strategies Towards Clinical Applications

Translating the promising preclinical findings of Liensinine into clinical applications requires well-defined strategies and rigorous clinical trials. Translational research bridges the gap between basic scientific discoveries and their application in patient care. uni-heidelberg.deoicr.on.ca

Key translational research strategies for Liensinine include:

Preclinical Validation: Conducting robust preclinical studies in relevant animal models to confirm efficacy and safety signals observed in in vitro studies. bohrium.commdpi.comnih.govacs.orgnih.govnih.gov

Biomarker Identification: Utilizing multi-omics and other approaches to identify biomarkers that can predict patient response to Liensinine and monitor therapeutic outcomes.

Formulation Development: Developing stable and bioavailable formulations suitable for human administration.

Toxicology Studies: Conducting comprehensive toxicology studies to assess the safety profile of Liensinine in accordance with regulatory guidelines.

Clinical Trial Design: Designing and conducting well-controlled Phase I, II, and III clinical trials to evaluate the safety, efficacy, and optimal dosing of Liensinine in specific patient populations. biostock.se

Regulatory Affairs: Navigating the regulatory landscape to obtain necessary approvals for clinical trials and eventual market authorization.

Translational research pathways, such as those focused on accelerating the transition of discoveries from the lab to the clinic, are essential for the successful development of novel therapies like Liensinine. oicr.on.ca

Future translational research should focus on:

Q & A

Q. What methodological approaches are used to confirm the chemical structure and purity of liensinine in natural product research?

To confirm the structure and purity of liensinine, researchers employ a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) identifies functional groups and spatial arrangements, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight and fragmentation patterns . X-ray crystallography provides definitive stereochemical confirmation. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass detectors, ensuring ≥95% purity for biological assays .

Q. How do researchers investigate the primary pharmacological mechanisms of liensinine in vitro?

Standard in vitro protocols involve treating cell lines (e.g., cancer cells, cardiomyocytes) with liensinine at varying concentrations (e.g., 1–100 µM) to assess dose-response relationships. Techniques include:

  • Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle analysis.
  • Western blotting to quantify protein expression (e.g., Bcl-2, Bax, caspase-3).
  • Molecular docking simulations (AutoDock Vina, Schrödinger Suite) to predict interactions with targets like autophagy-related proteins (e.g., Beclin-1) .
    Positive controls (e.g., chloroquine for autophagy inhibition) and cytotoxicity assays (MTT/CCK-8) are mandatory .

Q. What extraction and isolation strategies are optimal for obtaining liensinine from Nelumbo nucifera?

Ethanol or methanol (70–80%) extraction under reflux (60–80°C, 2–4 hours) is common. Crude extracts undergo liquid-liquid partitioning (ethyl acetate, n-butanol) followed by silica gel or preparative HPLC purification. Yield optimization studies often employ response surface methodology (RSM) to model variables like solvent ratio, temperature, and extraction time . Purity is validated via TLC and HPLC-DAD .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on liensinine’s efficacy across different disease models?

Contradictions (e.g., pro-autophagy vs. anti-autophagy effects) require:

  • Meta-analysis of published datasets to identify confounding variables (e.g., cell type-specific responses, dosage ranges).
  • Pharmacokinetic profiling (e.g., LC-MS/MS) to assess bioavailability and metabolite activity in divergent models.
  • Dose-titration studies to differentiate biphasic effects (e.g., hormesis) .
    Researchers should also standardize experimental conditions (e.g., hypoxia vs. normoxia) and validate findings across multiple models (e.g., primary cells, transgenic animals) .

Q. What experimental designs are recommended to evaluate liensinine’s synergistic effects with existing therapeutics?

Combination studies use Chou-Talalay’s median-effect principle to calculate combination indices (CI) via CompuSyn software. For example:

  • Sequential vs. concurrent administration with chemotherapeutics (e.g., doxorubicin).
  • Isobolographic analysis to distinguish additive, synergistic, or antagonistic interactions.
    Mechanistic synergy is probed via transcriptomics (RNA-seq) or phosphoproteomics to identify co-targeted pathways (e.g., PI3K/AKT and mTOR) .

Q. How can researchers optimize liensinine’s pharmacokinetic profile for enhanced bioavailability in preclinical models?

Strategies include:

  • Nanoformulation (liposomes, PLGA nanoparticles) to improve solubility and half-life.
  • Prodrug synthesis (e.g., esterification of hydroxyl groups) to enhance intestinal absorption.
  • Cytochrome P450 inhibition studies to mitigate rapid metabolism.
    Pharmacokinetic parameters (Cmax, Tmax, AUC) are quantified in rodent plasma using LC-MS/MS, with parallel toxicity assessments (ALT/AST levels) .

Q. What statistical frameworks are suitable for analyzing liensinine’s dose-dependent effects in complex biological systems?

Non-linear regression models (e.g., sigmoidal dose-response curves in GraphPad Prism) are standard. For multi-variable systems (e.g., oxidative stress markers), multivariate analysis (MANOVA) or machine learning (random forests) identifies covariate interactions. Researchers must report effect sizes (Cohen’s d) and adjust for multiple comparisons (Bonferroni correction) .

Q. How do in vitro findings for liensinine translate to in vivo models, and what are the key experimental design considerations?

Bridging in vitro-in vivo gaps requires:

  • Species-matched models : e.g., murine xenografts for cancer studies.
  • Dose calibration : Human-equivalent dosing (HED) calculated via body surface area normalization.
  • Biomarker validation : Correlate in vitro targets (e.g., LC3-II accumulation) with tissue histopathology.
    Ethical approval (IACUC protocols) and sample size justification (power analysis) are critical .

Q. What methodologies address the stability and degradation of liensinine under varying storage and experimental conditions?

Accelerated stability studies (ICH guidelines) assess degradation kinetics at 25°C/60% RH and 40°C/75% RH. HPLC monitors degradation products, while LC-MS identifies oxidative metabolites. Buffered solutions (pH 5–7) and inert atmospheres (N2) are recommended for long-term storage .

Q. How can researchers design studies to explore liensinine’s off-target effects and potential toxicity?

  • High-throughput screening (e.g., Eurofins Panlabs® SafetyScreen44) for receptor promiscuity.
  • Transcriptomic profiling (RNA-seq) in primary hepatocytes to identify dysregulated pathways.
  • Chronic toxicity studies in rodents (28–90 days) with histopathological and hematological endpoints.
    Data should be contextualized using benchmark doses (BMDL) from public toxicogenomic databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-2-({1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)phenol
Reactant of Route 2
4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-2-({1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)phenol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.